

Application Notes and Protocols: GC-MS

Detection of Famoxadone in Grapes and Wines

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Compound Focus: Famoxadone

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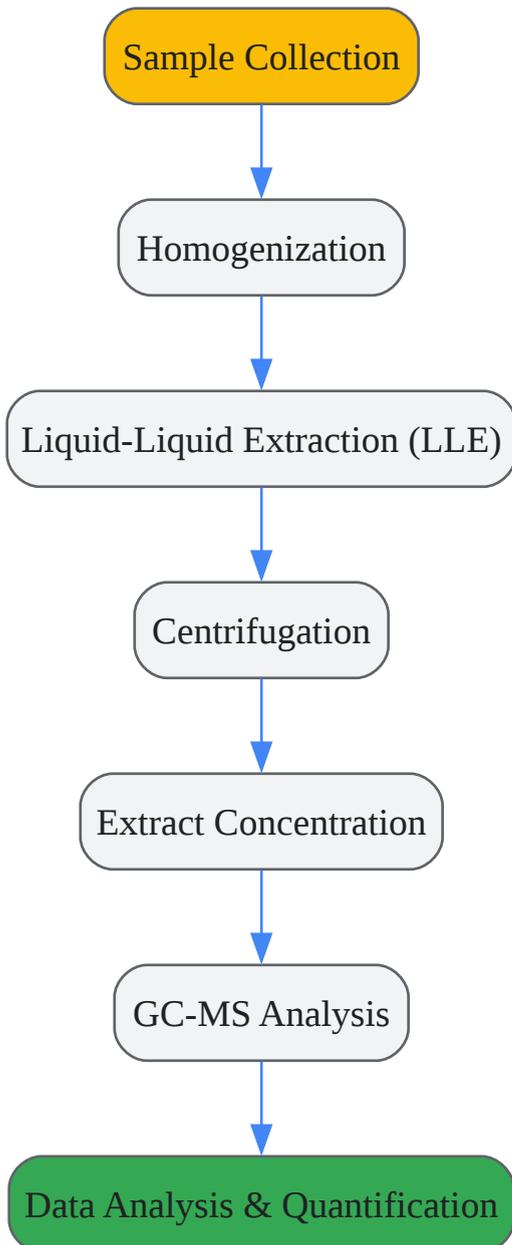
This document provides a detailed methodology for the determination of **famoxadone** residue levels in grapes and wine using **Gas Chromatography-Mass Spectrometry (GC-MS)**. **Famoxadone** is a fungicide from the oxazolidinedione class, widely used in viticulture for fungal disease control. The protocols below have been developed and validated to ensure high sensitivity, accuracy, and precision for routine analysis and food safety monitoring.

Introduction and Principle

Famoxadone is a key fungicide employed in **Integrated Pest Management (IPM)** strategies in viticulture. Monitoring its residue levels in grapes and the resulting wine is crucial for compliance with **Maximum Residue Levels (MRLs)** and for assessing consumer exposure. This protocol describes a robust method based on a simple **liquid-liquid extraction (LLE)** followed by analysis using **GC-MS**. The method offers superior sensitivity and confirmatory power compared to GC with Electron-Capture Detection (GC-ECD) [1] [2].

Experimental Workflow

The following diagram outlines the complete analytical procedure from sample collection to final quantification.



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Materials and Reagents

- **Analytical Standard: Famoxadone** PESTANAL (100 µg/mL in acetonitrile) [3].

- **Samples:** Grapes or wine.
 - **Extraction Solvent:** Cyclohexane/Dichloromethane mixture (9:1, v/v) [4].
 - **Solvents:** Acetonitrile, HPLC or GC-MS grade.
 - **Equipment:** GC-MS system with an ion trap (IT) or triple quadrupole mass analyzer, analytical balance, centrifuge, vortex mixer, and nitrogen evaporator.
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Detailed Experimental Protocol

Sample Preparation and Extraction

- **Homogenization:** Representative samples of grapes should be thoroughly homogenized using a blender.
- **Liquid-Liquid Extraction (LLE):**
 - Weigh **10 g** of homogenized grape or wine sample into a suitable centrifuge tube [5].
 - Add an appropriate volume of the **cyclohexane/dichloromethane (9:1, v/v)** extraction solvent [4].
 - Vortex mix vigorously for 1-2 minutes to ensure complete partitioning of the analyte into the organic phase.
- **Centrifugation:** Centrifuge the mixture at high speed (e.g., 4000 rpm) for 5-10 minutes to achieve clean phase separation.
- **Concentration:** Transfer the organic (upper) layer to a clean tube. If necessary, concentrate the extract under a gentle stream of nitrogen at room temperature to achieve the desired concentration for instrumental analysis [4].

GC-MS Instrumental Analysis

The following table summarizes the key instrument parameters for GC-MS analysis, compiled from multiple validated methods.

Table 1: GC-MS Instrumental Parameters for Famoxadone Analysis

Parameter	Specification	Details / Reference
GC Column	Rxi-5Sil MS (15 m x 0.25 mm, 0.25 μ m) or equivalent [6]	A DB-heavy-wax column is also suitable for phenolic compounds [5].
Injection Temp.	250 °C [6]	-
Carrier Gas & Flow	Helium, 1.85 mL/min [6]	-
Oven Program	90 °C (hold 1 min) \rightarrow 30 °C/min \rightarrow 150 °C \rightarrow 15 °C/min \rightarrow 300 °C (hold 2 min) [6]	Total run time < 20 minutes.
Detection	Ion Trap Mass Spectrometry (ITMS) or Tandem MS (MS/MS) [4] [5]	Provides high sensitivity and confirmation.
Ionization Mode	Electron Ionization (EI)	Standard EI at 70 eV.

Method Validation and Performance Data

The described method has been rigorously validated. The table below compares the performance of the GC-MS method with the alternative GC-ECD method.

Table 2: Validation Parameters for Famoxadone Analysis in Grape/Wine Matrices

Validation Parameter	GC-ECD Method	GC-MS Method	Reference
Limit of Detection (LOD)	0.06 mg/L	0.02 mg/L	[1] [2]
Precision (RSD)	\leq 11.7%	\leq 6.8%	[1] [2]
Average Recovery	103% \pm 12	96% \pm 12	[1] [2]

Validation Parameter	GC-ECD Method	GC-MS Method	Reference
Expanded Uncertainty (at 0.25-1.00 mg/L)	< 35%	< 35% (but lower at LOD)	[1] [2]
Linearity	-	$R^2 \geq 0.99$	[6]

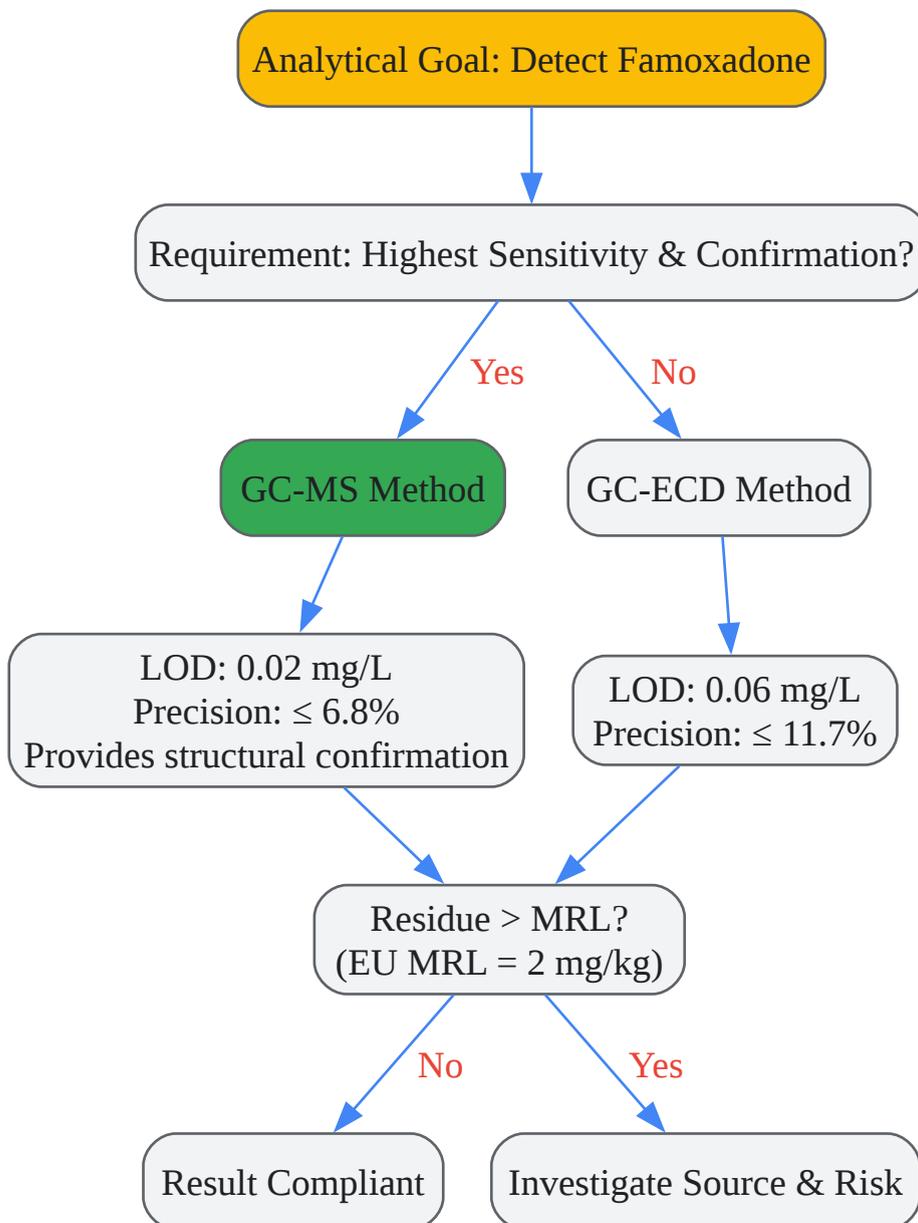
Key Validation Insights

- **Superior Sensitivity:** The GC-MS method offers a three-fold lower LOD (0.02 mg/L) compared to GC-ECD, which is critical for detecting trace-level residues [1] [2].
- **High Precision and Accuracy:** The method demonstrates excellent precision ($RSD \leq 6.8\%$) and satisfactory recovery rates ($96\% \pm 12$), well within acceptable limits for residue analysis [1] [2].
- **Lower Uncertainty:** The GC-MS method exhibits lower overall measurement uncertainty, especially at the detection limit, providing more reliable data [1].

Analysis of Results and Regulatory Context

- **Fate During Winemaking:** Residue levels of **famoxadone** in grapes from field trials have been reported at 0.27 ± 0.06 mg/kg, which is below the European MRL of 2 mg/kg. Studies indicate that during the wine-making process, residues are further reduced to levels often below the detection limit of the method [7].
- **Data Analysis:** Quantification should be performed using a matrix-matched calibration curve to compensate for potential matrix effects. The use of an internal standard (e.g., deuterated analogs) is highly recommended for improved accuracy [4] [5].

The decision-making process for method selection and result interpretation is summarized below.



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Troubleshooting and Best Practices

- **Matrix Effects:** Significant matrix suppression or enhancement can occur. Using **matrix-matched calibration standards** is essential for accurate quantification [4].
- **Extraction Efficiency:** The recovery of **famoxadone** can vary. The specified LLE protocol has been proven effective, but recovery should be monitored for each new matrix type [1] [4].

- **Standard Handling:** The **famoxadone** analytical standard is provided in acetonitrile and has a limited shelf life. It must be stored at **2-8°C**, and the expiry date on the label should be strictly observed [3].

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